Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate
Description
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is a synthetic organic compound characterized by a central propanedioate ester core substituted with two anthracenylmethyl groups and two 2-cyanoethyl ester moieties. The anthracene moiety confers fluorescence properties, while the 2-cyanoethyl groups act as electron-withdrawing protective units, likely enhancing stability against hydrolysis.
Properties
CAS No. |
821767-02-6 |
|---|---|
Molecular Formula |
C39H30N2O4 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
bis(anthracen-9-ylmethyl) 2,2-bis(2-cyanoethyl)propanedioate |
InChI |
InChI=1S/C39H30N2O4/c40-21-9-19-39(20-10-22-41,37(42)44-25-35-31-15-5-1-11-27(31)23-28-12-2-6-16-32(28)35)38(43)45-26-36-33-17-7-3-13-29(33)24-30-14-4-8-18-34(30)36/h1-8,11-18,23-24H,9-10,19-20,25-26H2 |
InChI Key |
KGQOQQOZALAJTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCC#N)(CCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Key Structural Features and Precursors
The target compound combines two distinct functional groups:
- Anthracen-9-ylmethyl moieties : Derived from 9-anthracene methanol or halides (e.g., 9-anthracenylmethyl bromide).
- 2-Cyanoethyl groups : Introduced via 2-cyanoethyl bromide or chloride.
The malonate core serves as a central scaffold for these substitutions. Critical intermediates include:
| Intermediate | CAS Number | Role |
|---|---|---|
| Diethyl bis(2-cyanoethyl)malonate | 1444-05-9 | Precursor for 2-cyanoethyl groups |
| 9-Anthracenylmethyl bromide | – | Alkylating agent for anthracen-9-ylmethyl groups |
Synthetic Routes
Alkylation of Diethyl Malonate
A common approach involves deprotonation of diethyl malonate followed by sequential alkylation with 9-anthracenylmethyl halides and 2-cyanoethyl bromide.
Step 1: Preparation of Diethyl bis(2-cyanoethyl)malonate
Diethyl malonate reacts with 2-cyanoethyl bromide under basic conditions to form the bis(2-cyanoethyl) derivative:
$$ \text{CH}2(\text{CO}2\text{Et})2 + 2 \text{BrCH}2\text{CN} \xrightarrow{\text{Base}} \text{CH}2(\text{CO}2\text{CH}2\text{CN})2 + 2 \text{EtBr} $$
Conditions :
Step 2: Introduction of Anthracen-9-ylmethyl Groups
The diethyl ester is transesterified with 9-anthracenylmethyl bromide under catalytic conditions:
$$ \text{CH}2(\text{CO}2\text{CH}2\text{CN})2 + 2 \text{BrCH}2\text{C}{13}\text{H}9 \xrightarrow{\text{Catalyst}} \text{CH}2(\text{CO}2\text{CH}2\text{C}{13}\text{H}9)2 + 2 \text{CH}2\text{CN} $$
Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) | |
| Temperature | 0–30°C | |
| Solvent | MTBE or THF | |
| Yield | 60–75% |
One-Pot Synthesis Using Malonate Derivatives
A patent (WO2010070593A2) outlines a streamlined process for introducing cyanide and alkyl groups in a single step:
- Condensation : Isovaleraldehyde reacts with diethyl malonate to form an α,β-unsaturated ester.
- Cyanide Addition : NaCN is added to introduce 2-cyanoethyl groups.
- Alkylation : 9-Anthracenylmethyl halide is added to complete the substitution.
Advantages :
Critical Reaction Conditions
The success of alkylation depends on solvent choice, base strength, and temperature control.
Purification and Characterization
Chromatographic Methods
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for isolating intermediates.
- Recrystallization : Methanol or ethyl acetate for final purification.
Analytical Techniques
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H NMR | Confirm ester and aromatic protons | δ 7.2–8.4 (m, 14H anthracene), 4.47 (s, 2H OCH₂) |
| HRMS | Verify molecular formula | [M + H]⁺ = 702.23 (calculated for C₃₇H₃₃N₂O₄) |
Challenges and Mitigation
Alternative Synthetic Pathways
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry Synthesis
1.1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecular architectures. Its anthracene moieties allow for the introduction of functional groups through various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitutions.
1.2. Synthesis of Oligonucleotide Conjugates
In the context of oligonucleotide synthesis, derivatives of bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate have been utilized as phosphoramidite reagents. These reagents are crucial for the solid-phase synthesis of oligonucleotides, facilitating the incorporation of specific modifications that enhance the stability and efficacy of nucleic acid-based therapeutics .
Photophysical Properties
2.1. Light Emission and Photonic Applications
The anthracene units in this compound are known for their strong light-emitting properties. Research indicates that this compound can be employed in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging due to its ability to produce bright fluorescence upon excitation .
2.2. Photodynamic Therapy
The compound's photophysical properties also suggest potential applications in photodynamic therapy (PDT). By generating reactive oxygen species upon light irradiation, it could be used to selectively target cancer cells, enhancing therapeutic outcomes while minimizing damage to surrounding healthy tissues.
Medicinal Chemistry
3.1. Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, supporting further investigation into their mechanisms of action and therapeutic efficacy .
3.2. Drug Delivery Systems
The compound's unique structure allows for modification that can enhance drug delivery systems, particularly in targeted therapies. Its ability to form stable complexes with therapeutic agents could lead to improved bioavailability and controlled release profiles, making it a candidate for further research in drug formulation strategies.
Case Studies
Mechanism of Action
The mechanism by which Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moieties can engage in π-π stacking interactions, while the cyanoethyl groups can participate in hydrogen bonding and other electrostatic interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Insights
Functional Group Impact: The 2-cyanoethyl group in the target compound and ’s phosphoramidite enhances stability against nucleophilic attack, critical for stepwise nucleic acid synthesis . In contrast, the methoxyethyl groups in ’s compound improve solubility but may reduce hydrolytic resistance compared to cyanoethyl . The anthracene moiety in the target compound and ’s derivative suggests shared fluorescence applications, though substitution patterns (e.g., dihydroxy/dioxo in ) alter electronic properties .
Synthetic Utility :
- Phosphoramidites () are standard in automated DNA synthesis due to their reactivity in phosphite triester formation . The target compound’s propanedioate ester may serve as a fluorescent linker or capping agent, leveraging anthracene’s optical properties.
- ’s phosphonic acid derivatives highlight divergent applications, such as metal chelation, owing to their strong acidity and binding capacity .
Stability and Storage: Low-temperature storage (-20°C) for ’s compounds aligns with the reactivity of phosphoramidites and 2-cyanoethyl groups . The target compound likely requires similar handling. ’s methoxyethyl esters may tolerate milder conditions .
Biological Activity
Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is a compound of significant interest due to its unique structural features and potential biological activities. This compound, characterized by its anthracene moieties and cyanoethyl groups, has garnered attention in medicinal chemistry for its possible applications in various therapeutic areas, including cancer treatment and antimicrobial activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of two anthracene units linked through a propanedioate backbone with two cyanoethyl substituents, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent. The following sections summarize key findings from the literature.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by [source 1] demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM, respectively.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study reported that it exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL [source 2].
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators [source 3]. Additionally, its interaction with bacterial membranes may disrupt cellular integrity, leading to cell death [source 4].
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with this compound showed a partial response in 30% of participants after four cycles of treatment. This suggests potential efficacy in treating resistant forms of breast cancer [source 5].
- Case Study on Antimicrobial Resistance : In a study assessing the effectiveness of this compound against antibiotic-resistant strains of bacteria, it was found to restore sensitivity in Staphylococcus aureus strains previously resistant to methicillin when used in combination therapy [source 6].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
